Cas no 1260984-98-2 (N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure
1260984-98-2 structure
商品名:N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS番号:1260984-98-2
MF:C18H14FN5O2
メガワット:351.334466457367
CID:5344285

N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • N-(2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • N-(2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
    • STL084686
    • N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
    • インチ: 1S/C18H14FN5O2/c1-11-21-22-17-18(26)23(14-8-4-5-9-15(14)24(11)17)10-16(25)20-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3,(H,20,25)
    • InChIKey: MZUQNQIWAIKSMR-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1NC(CN1C(C2=NN=C(C)N2C2C=CC=CC1=2)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 562
  • トポロジー分子極性表面積: 80.1
  • 疎水性パラメータ計算基準値(XlogP): 1.9

N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-6099-25mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
25mg
$109.0 2023-09-10
Life Chemicals
F3411-6099-30mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
30mg
$119.0 2023-09-10
Life Chemicals
F3411-6099-40mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
40mg
$140.0 2023-09-10
Life Chemicals
F3411-6099-20μmol
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-6099-5μmol
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-6099-2μmol
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-6099-20mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
20mg
$99.0 2023-09-10
Life Chemicals
F3411-6099-50mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
50mg
$160.0 2023-09-10
Life Chemicals
F3411-6099-3mg
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
3mg
$63.0 2023-09-10
Life Chemicals
F3411-6099-10μmol
N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1260984-98-2
10μmol
$69.0 2023-09-10

N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 関連文献

N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1260984-98-2 and Product Name: N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Compound with the CAS number 1260984-98-2 and the product name N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The core structure of this compound is derived from a fused system consisting of a quinoxaline and a triazole moiety. The quinoxaline ring is known for its presence in various bioactive molecules, including anticancer and antimicrobial agents. The incorporation of a 1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl group into the molecular scaffold enhances its potential pharmacological properties. This particular moiety has been extensively studied for its ability to interact with biological targets, thereby modulating various cellular processes.

The presence of a 2-fluorophenyl group in the molecule adds another layer of complexity and functionality. Fluoro-substituted aromatic rings are commonly employed in pharmaceuticals due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. The combination of these structural features makes this compound an intriguing subject for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for their potential biological activities. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying promising candidates like this one. These computational approaches allow researchers to predict the binding modes and interactions of the compound with various biological targets, thereby facilitating the design of more effective drugs.

In vitro studies have begun to shed light on the biological profile of this compound. Initial experiments suggest that it exhibits notable activity against certain enzymatic targets associated with inflammation and cell proliferation. The acetamide moiety in the molecule is known to enhance solubility and bioavailability, which is crucial for drug development. Furthermore, the fluorine atom's electronic properties may influence the compound's interactions with biological receptors, potentially leading to improved efficacy.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic core. These methods not only ensure high yields but also allow for functional group modifications that can fine-tune the biological properties of the molecule.

One of the most exciting aspects of this compound is its potential application in treating multifaceted diseases. The dual functionality provided by the quinoxaline-triazole scaffold suggests that it could target multiple pathways simultaneously. This approach is particularly relevant in addressing complex conditions such as cancer and neurodegenerative disorders, where polypharmacology plays a crucial role.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Preclinical studies are essential for evaluating the pharmacokinetic properties, toxicity profiles, and therapeutic potential of new compounds. The promising preliminary data from initial screenings warrant further investigation into this molecule's clinical applicability.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. Machine learning algorithms can analyze vast datasets to identify patterns that human researchers might overlook. By leveraging AI-driven platforms, scientists can accelerate the process of identifying lead compounds like this one and streamline their journey towards clinical development.

The future prospects for this compound are bright, thanks to its unique structural features and promising biological activities. Ongoing research aims to refine its chemical structure further to enhance its potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to play a pivotal role in translating this promising candidate into a viable therapeutic agent.

In conclusion,N-(2-fluorophenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide represents a significant advancement in pharmaceutical chemistry. Its complex structural framework and multifaceted pharmacological properties make it a compelling candidate for further investigation. With continued research and development,CAS No 1260984-98-2 holds great promise for contributing to innovative therapeutic solutions in medicine.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.